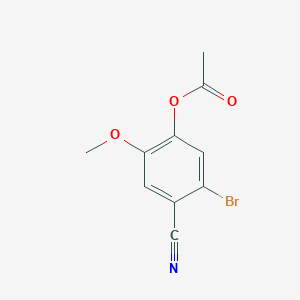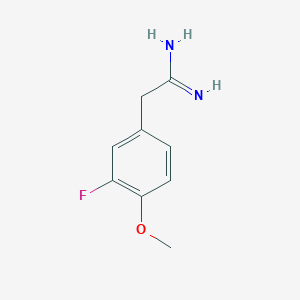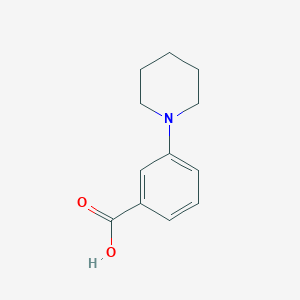
3-Piperidinobenzoic acid
説明
3-Piperidinobenzoic acid is a compound that can be inferred to have a benzene ring attached to a piperidine ring and a carboxylic acid group. While the papers provided do not directly discuss 3-piperidinobenzoic acid, they do provide insights into various piperidine derivatives and their synthesis, molecular structure, and chemical properties. These derivatives are often synthesized for their potential biological activities, such as antiproliferative, neuroleptic, and antibacterial properties .
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest due to their potential pharmacological applications. For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized by various analytical techniques . Similarly, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were efficiently synthesized and showed potent anti-proliferative activities . The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was prompted by the recognition of a common moiety in antidepressants, and the synthesis involved lithiation and acid-catalyzed cyclization . These examples demonstrate the diverse synthetic routes and the importance of substituents in the biological activity of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal and molecular structure of complexes involving piperidine carboxylic acids, revealing details such as hydrogen bonding and conformation . The piperidine ring often adopts a chair conformation, and substituents can influence the overall molecular geometry, which in turn affects the compound's biological activity .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the synthesis of 3-Farnesyl-2-hydroxybenzoic acid involved protection and deprotection steps, as well as coupling and carboxylation reactions . The reactivity of these compounds can lead to a variety of biological activities, as seen in the antibacterial evaluation of synthesized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a piperidine ring, substituents, and functional groups like carboxylates can affect these properties. Spectroscopic methods like FTIR, NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their structures . The biological activities of these compounds, such as antiproliferative and neuroleptic effects, are often a direct result of their chemical properties .
科学的研究の応用
Pharmacological Activities and Mechanisms
3-Piperidinobenzoic acid and its derivatives demonstrate significant pharmacological activities. Gallic acid, a structurally similar compound to 3-Piperidinobenzoic acid, has shown promising anti-inflammatory properties. The research highlights its actions in weakening inflammatory responses by modulating key signaling pathways, including MAPK and NF-κB, and reducing the release of pro-inflammatory cytokines and cell infiltration (Bai et al., 2020).
Chemical Synthesis and Biological Evaluation
The synthesis and biological evaluation of certain compounds structurally related to 3-Piperidinobenzoic acid have been extensively studied. The research focuses on the development of alternative antioxidant and anti-inflammatory agents, with specific attention to benzofused thiazole analogues. These derivatives have shown potential in vitro antioxidant and anti-inflammatory activities, highlighting their therapeutic potential (Raut et al., 2020).
Medicinal Chemistry and Drug Design
The structural features of 3-Piperidinobenzoic acid and its derivatives contribute to their ability to bind effectively with various enzymes and receptors, resulting in a wide range of bioactivities. This makes them important candidates in medicinal chemistry for the development of drugs targeting a spectrum of diseases. The review by Verma et al. (2019) provides insights into the current developments in the field, particularly focusing on 1,3,4-oxadiazole-based compounds, a category to which 3-Piperidinobenzoic acid derivatives belong, highlighting their therapeutic significance across various medical domains (Verma et al., 2019).
Interaction with Biological Targets
Understanding the influence of metals on the electronic system of biologically important ligands, including compounds like 3-Piperidinobenzoic acid, is crucial. The review by Lewandowski et al. (2005) sheds light on how metals interact with the electronic systems of biologically significant molecules, offering a foundation to predict properties like reactivity and stability of complex compounds (Lewandowski et al., 2005).
Safety and Hazards
作用機序
Target of Action
It is often used as a synthetic intermediate in the production of various pharmaceuticals , suggesting that its targets may vary depending on the specific drug it is used to produce.
Mode of Action
As a synthetic intermediate, its mode of action is likely dependent on the specific compounds it is used to produce .
特性
IUPAC Name |
3-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRORYAJSTYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383772 | |
| Record name | 3-Piperidinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinobenzoic acid | |
CAS RN |
77940-94-4 | |
| Record name | 3-Piperidinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Piperidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

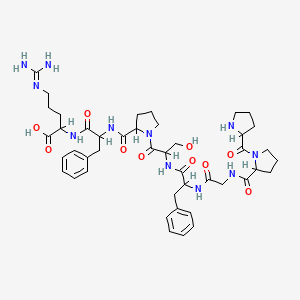
![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)




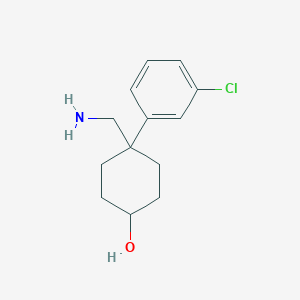
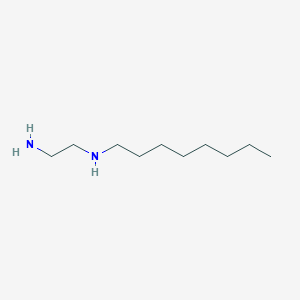
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
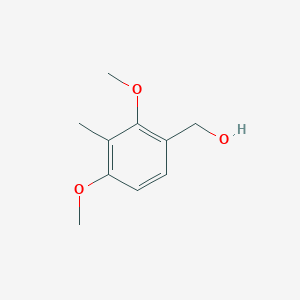

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)
